1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea

Catalog No.
S3105376
CAS No.
1788848-59-8
M.F
C13H20N2O3
M. Wt
252.314
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)ure...

CAS Number

1788848-59-8

Product Name

1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea

IUPAC Name

1-cyclopentyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea

Molecular Formula

C13H20N2O3

Molecular Weight

252.314

InChI

InChI=1S/C13H20N2O3/c1-17-12(11-7-4-8-18-11)9-14-13(16)15-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H2,14,15,16)

InChI Key

QUIXDNMKSDSMFB-UHFFFAOYSA-N

SMILES

COC(CNC(=O)NC1CCCC1)C2=CC=CO2

solubility

not available

1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea is a complex organic compound that falls under the category of urea derivatives. It features a cyclopentyl group and a furan moiety, which contribute to its structural diversity and potential biological activity. The molecular formula for this compound is C${14}$H${17}$N${3}$O${3}$, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups suggests that it may exhibit interesting pharmacological properties.

The synthesis of 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea typically involves the coupling of an amine with an isocyanate. The reactions can be performed under various conditions, including microwave irradiation or at room temperature in the presence of organic bases such as pyridine or Hunig's base. The general reaction pathway involves the formation of the urea linkage through nucleophilic attack by the amine on the isocyanate group, leading to the desired product .

The synthesis methods for 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea generally include:

  • Coupling Reaction: The primary method involves reacting an appropriate amine with an isocyanate in an aprotic solvent like tetrahydrofuran or toluene.
  • Microwave-Assisted Synthesis: This technique can enhance reaction rates and yields by applying microwave irradiation, allowing for more efficient synthesis under controlled conditions.
  • Alternative Methods: Other synthetic pathways may involve modifications of starting materials or employing different coupling strategies to introduce the furan and methoxyethyl groups effectively .

The potential applications of 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea primarily lie in medicinal chemistry. Its structural features suggest it could serve as a lead compound in drug development targeting neurological disorders or other conditions influenced by gamma secretase activity. Additionally, its unique chemical properties may allow for use in materials science or as a building block in organic synthesis.

Interaction studies involving 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea would focus on its binding affinities with biological targets such as enzymes or receptors involved in neurodegenerative processes. Understanding these interactions is crucial for determining its therapeutic potential and safety profile. Such studies would typically involve techniques like molecular docking, surface plasmon resonance, or various in vitro assays to assess binding kinetics and specificity.

Several compounds share structural similarities with 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea, including:

Compound NameStructure FeaturesUnique Aspects
N-[4-(Cyclopentyl)phenyl]ureaContains a phenyl group instead of furanPotentially different biological activity
1-(Furan-2-yl)-3-isobutylureaIsobutyl group replaces cyclopentylVariation in hydrophobicity affecting bioavailability
4-Methyl-N-cyclopentylbenzamideSimilar cyclopentyl structure but lacks furanDifferent mechanism of action due to amide bond

These compounds highlight the uniqueness of 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea through its specific combination of functional groups that may influence its biological activity differently than its analogs.

XLogP3

1.1

Dates

Last modified: 08-18-2023

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